(3-Acetyl-5-cyanophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Acetyl-5-cyanophenyl)acetic acid is an organic compound with a complex aromatic structure It features a phenyl ring substituted with acetyl and cyano groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-cyanophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-acetylbenzonitrile, followed by a Grignard reaction to introduce the acetic acid moiety. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetyl-5-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using appropriate electrophiles under acidic or basic conditions.
Major Products
Oxidation: 2-(3-Carboxy-5-cyanophenyl)acetic acid.
Reduction: 2-(3-Acetyl-5-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Acetyl-5-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Acetyl-5-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetylphenyl)acetic acid:
2-(3-Cyanophenyl)acetic acid: Lacks the acetyl group, which may affect its biological activity and chemical properties.
2-(3-Acetyl-5-nitrophenyl)acetic acid: Contains a nitro group instead of a cyano group, which can significantly alter its reactivity and applications.
Uniqueness
2-(3-Acetyl-5-cyanophenyl)acetic acid is unique due to the presence of both acetyl and cyano groups on the aromatic ring
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(3-acetyl-5-cyanophenyl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)10-3-8(5-11(14)15)2-9(4-10)6-12/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
FOBVVSJZYQXSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.